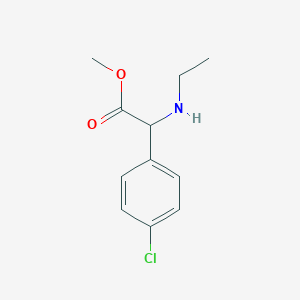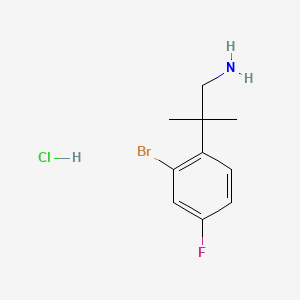
2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride: is a chemical compound with the following IUPAC name: 2-cyclopropyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . Its molecular formula is C₁₂H₁₃NO·HCl , and its molecular weight is approximately 223.7 g/mol . This compound belongs to the class of tetrahydroisoquinoline derivatives.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring. Subsequent acetylation of the amine group yields the final product.
Reaction Conditions:: The cyclization step typically employs suitable reagents and conditions, such as acid-catalyzed cyclization or metal-catalyzed intramolecular reactions. The acetylation reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions at the acetamide nitrogen are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Neuroscience Research: Its tetrahydroisoquinoline core is relevant to neurotransmitter systems.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with related structures include tetrahydroisoquinolines and acetamides. the cyclopropyl substitution in this compound sets it apart.
Propriétés
Formule moléculaire |
C14H19ClN2O |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(8-10-4-5-10)16-13-3-1-2-11-6-7-15-9-12(11)13;/h1-3,10,15H,4-9H2,(H,16,17);1H |
Clé InChI |
YMKITLJVDNEXHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)NC2=CC=CC3=C2CNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
![Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13577225.png)
![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)


![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)

